molecular formula C19H23BrN4O2 B6587307 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-bromophenyl)acetamide CAS No. 1226443-75-9

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-bromophenyl)acetamide

Cat. No.: B6587307
CAS No.: 1226443-75-9
M. Wt: 419.3 g/mol
InChI Key: OAVMFKCFSNJRMR-UHFFFAOYSA-N
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Description

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-bromophenyl)acetamide is a synthetic chemical compound with a complex molecular structure. This compound consists of an azepane ring, a methylpyrimidine moiety, and a bromophenylacetamide group. This combination gives it unique chemical and physical properties, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-bromophenyl)acetamide involves several key steps. Typically, the process starts with the formation of the 2-(azepan-1-yl)-6-methylpyrimidine intermediate. This is achieved through the nucleophilic substitution reaction of azepane with 2,6-dichloromethylpyrimidine under reflux conditions in an aprotic solvent like dimethyl sulfoxide.

Next, the intermediate undergoes an O-alkylation reaction with 4-bromophenylacetic acid chloride to form the final product. This step is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid generated during the reaction.

Industrial Production Methods

While the synthesis of this compound can be performed on a laboratory scale, industrial production would likely involve optimization of reaction conditions for yield, purity, and cost-effectiveness. Large-scale production would require automated systems for precise control of temperature, pressure, and reagent addition. Purification might involve techniques such as recrystallization or chromatography to ensure the desired product's high purity.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: The azepane ring in the compound can undergo oxidation reactions to form various oxidation products, potentially affecting its pharmacological properties.

  • Reduction: Reduction of the 4-bromophenyl group to the corresponding phenyl derivative can modify the compound's activity.

  • Substitution: The bromine atom on the phenyl ring can be replaced by other functional groups through nucleophilic aromatic substitution reactions, providing derivatives with different chemical properties.

Common Reagents and Conditions

  • Oxidation: Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas are used.

  • Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethylformamide (DMF) are typically employed.

Major Products Formed

The major products formed from these reactions include oxidized azepane derivatives, reduced phenylacetamide derivatives, and substituted bromophenyl derivatives. Each of these products may exhibit different physical and chemical properties, making them useful for various applications.

Scientific Research Applications

Chemistry

In chemistry, 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-bromophenyl)acetamide is studied for its potential as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules with desired functionalities.

Biology

Biologically, this compound is investigated for its potential as a pharmacological agent. Its azepane and pyrimidine moieties are commonly found in bioactive molecules, suggesting potential therapeutic applications.

Medicine

In medicine, the compound is explored for its potential use in drug development

Industry

Industrial applications of this compound may include its use as an intermediate in the synthesis of more complex chemicals. Its unique properties could be harnessed to create novel materials or compounds with specific functionalities.

Mechanism of Action

The mechanism by which 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-bromophenyl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets in the body, such as enzymes or receptors, leading to a cascade of biochemical reactions. The azepane and pyrimidine moieties may play crucial roles in these interactions, affecting the compound's binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Other Compounds

Compared to similar compounds, 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-bromophenyl)acetamide stands out due to its unique combination of azepane, pyrimidine, and bromophenylacetamide groups. This combination results in distinct chemical and biological properties not found in other compounds.

List of Similar Compounds

  • 2-(azepan-1-yl)-6-methylpyrimidin-4-ylamine

  • N-(4-bromophenyl)-2-(2-(1H-pyrazol-1-yl)pyrimidin-4-yloxy)acetamide

  • 2-{[2-(1-piperidinyl)-6-methylpyrimidin-4-yl]oxy}-N-(4-fluorophenyl)acetamide

Conclusion

This compound is a compound with significant potential in various scientific fields Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of study in chemistry, biology, medicine, and industry

Properties

IUPAC Name

2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-(4-bromophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrN4O2/c1-14-12-18(23-19(21-14)24-10-4-2-3-5-11-24)26-13-17(25)22-16-8-6-15(20)7-9-16/h6-9,12H,2-5,10-11,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAVMFKCFSNJRMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCCCC2)OCC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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